2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-11-5-6-16(12(2)7-11)26-19-15(9-21-26)14(4)23-25(20(19)28)10-18(27)22-17-8-13(3)29-24-17/h5-9H,10H2,1-4H3,(H,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDUBDJPKOHVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=NOC(=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of pyrazolo derivatives, characterized by the presence of both pyrazole and isoxazole moieties. The molecular formula is , with a molecular weight of approximately 395.5 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds similar to this one often exhibit activities against several biological targets, including:
- Kinases : Many pyrazolo derivatives are known to inhibit specific kinases involved in cancer progression.
- Enzymatic Inhibition : Some studies have shown that these compounds can inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives:
- In vitro Studies : Compounds structurally related to the target molecule have been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds from similar classes have shown IC50 values ranging from 6.2 μM to 43.4 μM against colon and breast cancer cell lines .
- Mechanistic Insights : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit RET kinase activity, which is crucial for certain cancers .
Neuroprotective Effects
Compounds with similar structures have also been evaluated for neuroprotective properties:
- AChE Inhibition : Pyrazolo derivatives have demonstrated the ability to inhibit AChE, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .
Study 1: Anticancer Activity Evaluation
In a study published in Nature Communications, a series of pyrazolo derivatives were synthesized and evaluated for their anticancer properties. The lead compound exhibited an IC50 value of 27.3 μM against breast cancer cells (MCF-7), indicating promising therapeutic potential .
Study 2: Neuroprotective Mechanism Exploration
A separate investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death by modulating oxidative stress pathways .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| IC50 (Breast Cancer) | 27.3 μM |
| IC50 (Colon Cancer) | 6.2 μM |
| Enzyme Target | Acetylcholinesterase (AChE) |
Q & A
Q. How can stereochemical impurities be detected and quantified during synthesis?
- Answer : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and circular dichroism (CD) spectroscopy. For absolute configuration assignment, use X-ray crystallography or NOESY NMR to resolve spatial arrangements .
Q. What protocols ensure stability of the compound under experimental conditions?
- Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store lyophilized samples at -80°C under argon. Avoid aqueous buffers with pH >8.0 to prevent hydrolysis of the acetamide group .
Data Presentation Guidelines
-
Tabulate key physicochemical properties :
Property Method/Value Reference Molecular Weight 436.45 g/mol (HRMS) LogP 3.2 (Predicted, QikProp) Aqueous Solubility 12 µM (pH 7.4, shake-flask) -
Include dose-response curves for biological assays with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
